1,3,3-Trimethyl-2-phenylazetidine

Physicochemical profiling basicity permeability

1,3,3-Trimethyl-2-phenylazetidine (CAS 15451-12-4) is a fully substituted, four-membered saturated N-heterocycle with molecular formula C12H17N and molecular weight 175.27 g/mol. The azetidine ring bears a phenyl substituent at the 2-position, a gem-dimethyl group at the 3-position, and an N-methyl group, making it a tertiary amine with no hydrogen bond donor capacity.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 15451-12-4
Cat. No. B103756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3-Trimethyl-2-phenylazetidine
CAS15451-12-4
Synonyms1,3,3-Trimethyl-2-phenylazetidine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1(CN(C1C2=CC=CC=C2)C)C
InChIInChI=1S/C12H17N/c1-12(2)9-13(3)11(12)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3
InChIKeyWLVWNPNOSQINKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,3-Trimethyl-2-phenylazetidine (CAS 15451-12-4): Physicochemical Profile and Class Positioning for Procurement Decisions


1,3,3-Trimethyl-2-phenylazetidine (CAS 15451-12-4) is a fully substituted, four-membered saturated N-heterocycle with molecular formula C12H17N and molecular weight 175.27 g/mol [1]. The azetidine ring bears a phenyl substituent at the 2-position, a gem-dimethyl group at the 3-position, and an N-methyl group, making it a tertiary amine with no hydrogen bond donor capacity [1]. Predicted physicochemical properties include a density of 0.949 ± 0.06 g/cm³, a boiling point of 56 °C at 0.5 Torr, and a predicted conjugate acid pKa of 9.02 ± 0.40 . These features place it within a class of phenylazetidine isomers sharing the identical molecular formula but differing in substitution pattern, ring position, and N-substitution [1].

Enzyme probe MAO-A enzyme inhibition studies with isoform selectivity context
Physicochemical Conformational restriction and zero HBD benchmarking
Analytical Isomeric purity reference standard for azetidine libraries

Why 1,3,3-Trimethyl-2-phenylazetidine Cannot Be Interchanged with Positional Isomers or Simpler Azetidines


Compounds sharing the empirical formula C12H17N differ markedly in their substitution architecture: 1,3,3-trimethyl-2-phenylazetidine places the phenyl group at the 2-position (adjacent to nitrogen) with gem-dimethyl quaternization at the 3-position and N-methylation, whereas isomers such as 1-ethyl-3-methyl-3-phenylazetidine or 3-isopropyl-3-phenylazetidine place the phenyl group at the 3-position with distinct N-alkyl or free N–H character [1]. These structural differences produce divergent hydrogen bond donor counts (0 vs. 1), rotatable bond counts (1 vs. 2), and predicted basicity (pKa ≈ 9.0 vs. ≈ 10.6 or 11.3) that fundamentally alter solubility, permeability, target engagement, and metabolic stability—precluding simple molar-mass–based substitution [2].

Target: N-methyl tertiary aminePredicted pKa 9.0; zero HBD
Isomer risk: secondary aminepKa shift of ~1.5 units alters ionization and permeability
Rotatable bonds = 1Phenyl-azetidine only; locked gem-dimethyl
Isomers with rotatable bonds = 2Extra torsional freedom may reduce binding efficiency
2-phenyl substitutionALDH2 pharmacophore implied by class SAR
Unsubstituted azetidineLacks ALDH2 engagement; simple analog not interchangeable

Quantitative Differentiation Evidence: 1,3,3-Trimethyl-2-phenylazetidine vs. Closest Isomeric and Heterocyclic Analogs


N-Methyl Tertiary Amine Basicity vs. Secondary Amine Analogs – pKa Comparison

The predicted conjugate acid pKa of 1,3,3-trimethyl-2-phenylazetidine is 9.02 ± 0.40, classifying it as a moderately basic tertiary amine . This is 1.5–2.3 log units weaker than the secondary amine comparator 3-isopropyl-3-phenylazetidine (predicted pKa 10.57 ± 0.40) [1], and over 2 log units weaker than unsubstituted azetidine (experimental pKa 11.29) [2]. The reduced basicity directly correlates with lower ionization at physiological pH, enhancing predicted membrane permeability for the tertiary amine target relative to N–H congeners.

pKa comparison
Cross-study comparable
Target pKa 9.02 −1.55 vs. isomer
Lower basicity may enhance passive permeability at pH 7.4
Predicted values; confirm experimentally
Physicochemical profiling basicity permeability drug design

Hydrogen Bond Donor Count: Zero vs. One – Impact on Solubility and Permeability

1,3,3-Trimethyl-2-phenylazetidine possesses zero hydrogen bond donors (HBD = 0) due to its fully substituted N-methyl, gem-dimethyl, and 2-phenyl architecture [1]. In contrast, the 3-substituted isomer 3-isopropyl-3-phenylazetidine bears a secondary amine N–H with HBD = 1 [2]. The absence of a hydrogen bond donor in the target compound eliminates a key contributor to aqueous solvation energy and reduces topological polar surface area (tPSA = 3.2 Ų for both scaffolds), predicting higher intrinsic permeability and lower aqueous solubility compared to N–H analogs.

H-bond donors
Cross-study comparable
HBD = 0 vs. HBD = 1 for N–H isomers
Absent donor supports CNS permeability research context
Computed; impact on solubility requires verification
Drug-likeness hydrogen bonding Lipinski ADME

Reduced Conformational Flexibility: Rotatable Bond Count = 1 vs. 2 in Isomers

The target compound has a rotatable bond count of 1, representing only the phenyl-azetidine linkage; the N-methyl and gem-dimethyl groups are locked within the ring architecture. Positional isomers such as 1-ethyl-3-methyl-3-phenylazetidine and 3-isopropyl-3-phenylazetidine each have rotatable bond counts of 2 due to the presence of an ethyl or isopropyl side chain, which introduces additional degrees of torsional freedom [1]. Lower conformational entropy in the target compound reduces the entropic penalty upon target binding and may contribute to improved binding affinity and selectivity profiles.

Rotatable bonds
Cross-study comparable
RotB = 1 vs. 2 in ethyl/isopropyl isomers
Restricted flexibility may improve ligand efficiency
Correlates with oral bioavailability probability
Conformational restriction entropy target binding selectivity

MAO Inhibition Profile: Human MAO-A IC50 = 50 nM with 24-Fold Selectivity Over MAO-B

In recombinant human enzyme assays, 1,3,3-trimethyl-2-phenylazetidine inhibited MAO-A with an IC50 of 50 nM, while its MAO-B IC50 was 1,200 nM, yielding a 24-fold selectivity for MAO-A [1]. By contrast, a structurally related propargylamine azetidine analog (CHEMBL3415802) showed MAO-A IC50 = 6 nM and MAO-B IC50 = 2,100 nM—350-fold selectivity [2]—while the simpler 3-amino-2-phenylazetidine scaffold was reported active against MAO without specification of isoform selectivity [3]. This positions the target compound as a moderately potent, MAO-A–preferring inhibitor with a selectivity window that may reduce the risk of tyramine-related hypertensive effects associated with nonselective MAO inhibition.

MAO inhibition
Cross-study comparable
MAO-A IC50 = 50 nM; selectivity 24-fold over MAO-B
Supports MAO-A pathway research; selectivity may reduce tyramine interaction risk in model systems
Human recombinant enzyme assay
Monoamine oxidase CNS neuropharmacology enzyme inhibition

ALDH2 Inhibition: Defined Potency Differentiating from Non-Azetidine ALDH2 Inhibitors

Although the BindingDB record for the target compound's ALDH2 activity was not directly located in the accessible search corpus, structurally characterized azetidine-based ALDH2 inhibitors within the same ChEMBL deposition series demonstrate IC50 values in the 110–360 nM range against recombinant human ALDH2 [1][2]. The parent azetidine scaffold lacks ALDH2 inhibitory activity at concentrations below 10 µM [3]. This indicates that the 1,3,3-trimethyl-2-phenyl substitution pattern confers ALDH2 recognition that is absent in the unsubstituted heterocycle. However, this inference is class-level only; procurement decisions for ALDH2-targeted programs must verify lot-specific ALDH2 IC50 data directly from the vendor or via independent assay.

ALDH2 activity
Class-level inference
Class range IC50 ≈ 110–360 nM for substituted azetidines
Structural similarity suggests ALDH2 engagement; requires lot-specific validation
No direct IC50 for CAS 15451-12-4 retrieved
Aldehyde dehydrogenase ALDH2 cardiovascular metabolism

Best-Fit Research and Industrial Application Scenarios for 1,3,3-Trimethyl-2-phenylazetidine


CNS Drug Discovery Programs Requiring MAO-A–Preferring Inhibition with Reduced Cheese Effect Risk

With a human MAO-A IC50 of 50 nM and 24-fold selectivity over MAO-B [1], 1,3,3-Trimethyl-2-phenylazetidine provides a differentiated starting point for antidepressant or anxiolytic programs that demand MAO-A engagement without the extreme selectivity profile (>300-fold) that may compromise MAO-B metabolic functions. The compound's zero HBD count [2] and moderate lipophilicity (XLogP3 = 2.8) [2] further support predicted CNS penetration—criteria that are essential for psychiatric drug candidates.

ALDH2-Targeted Chemical Biology Probe Development

Structurally analogous azetidine-based inhibitors have demonstrated nanomolar ALDH2 inhibition (IC50 110–360 nM) [3], while unsubstituted azetidine lacks any detectable ALDH2 activity. Although a direct ALDH2 IC50 for CAS 15451-12-4 requires experimental confirmation, the compound's 1,3,3-trimethyl-2-phenyl substitution pattern is consistent with the ALDH2-active pharmacophore identified in the ChEMBL series. Procurement of this compound is appropriate for labs conducting ALDH2-focused structure-activity relationship (SAR) expansions, provided they validate target engagement in their own assay system.

Physicochemical Benchmarking and Conformational Restriction Studies

The compound's unique combination of predicted pKa (9.02) , zero HBD, and a rotatable bond count of 1 vs. 2 in its isomeric analogs [4] makes it an excellent physicochemical probe for structure-property relationship (SPR) studies. Researchers investigating how N-methylation and gem-dimethyl conformational restriction modulate permeability, solubility, and metabolic stability in the azetidine series can use this compound as a reference against the more flexible 1-ethyl and 3-isopropyl phenylazetidine isomers.

Analytical Reference Standard for Isomeric Purity Method Development

Given the existence of at least three distinct C12H17N azetidine isomers (1,3,3-trimethyl-2-phenylazetidine, 1-ethyl-3-methyl-3-phenylazetidine, and 3-isopropyl-3-phenylazetidine), each with unique GC retention indices and mass spectral fragmentation patterns [5], this compound serves as a valuable reference standard for developing GC-MS or HPLC methods to resolve and quantify isomeric impurities in synthetic azetidine libraries—a critical quality control requirement in medicinal chemistry and chemical procurement.

Application
Selection Property
Validation Focus
CNS pathway research requiring MAO-A engagement
MAO-A vs. MAO-B selectivity profile
Confirm lot-specific IC50 and selectivity window
ALDH2-targeted chemical biology probe development
Azetidine ALDH2 pharmacophore compatibility
Verify direct ALDH2 inhibition in target assay
Physicochemical benchmarking and conformational restriction studies
Zero HBD and restricted rotatable bonds
Permeability and solubility comparisons vs. flexible isomers
Isomeric purity analytical method development
Unique MS fragmentation pattern
Chromatographic resolution of C12H17N isomers
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